(2R)-4,4-difluoro-N-methylpyrrolidine-2-carboxamide hydrochloride
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Overview
Description
(2R)-4,4-difluoro-N-methylpyrrolidine-2-carboxamide hydrochloride is a synthetic compound that belongs to the class of fluorinated pyrrolidines. This compound is characterized by the presence of two fluorine atoms attached to the pyrrolidine ring, which significantly influences its chemical and biological properties. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4,4-difluoro-N-methylpyrrolidine-2-carboxamide hydrochloride typically involves the following steps:
Fluorination: Introduction of fluorine atoms into the pyrrolidine ring. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amidation: Formation of the carboxamide group by reacting the fluorinated pyrrolidine with methylamine under controlled conditions.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and amidation processes, followed by purification steps such as crystallization or chromatography to obtain the pure hydrochloride salt. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-4,4-difluoro-N-methylpyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyrrolidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrrolidines with various functional groups.
Oxidation: Production of N-oxides or other oxidized derivatives.
Reduction: Formation of amines or other reduced compounds.
Scientific Research Applications
(2R)-4,4-difluoro-N-methylpyrrolidine-2-carboxamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its unique fluorinated structure.
Mechanism of Action
The mechanism of action of (2R)-4,4-difluoro-N-methylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can modulate the activity of the target proteins and influence various biological pathways.
Comparison with Similar Compounds
Similar Compounds
(2R,6R)-Hydroxynorketamine hydrochloride: Another fluorinated pyrrolidine derivative with distinct pharmacological properties.
(1R,2R)-2-PCCA hydrochloride: A piperidine derivative with similar structural features but different biological activities.
Uniqueness
(2R)-4,4-difluoro-N-methylpyrrolidine-2-carboxamide hydrochloride is unique due to its specific fluorination pattern and the presence of the carboxamide group. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2728726-29-0 |
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Molecular Formula |
C6H11ClF2N2O |
Molecular Weight |
200.6 |
Purity |
95 |
Origin of Product |
United States |
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